Vonoprazan fumarate impurity 11

Description

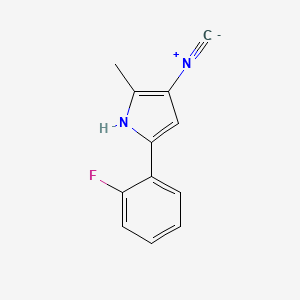

Structure

3D Structure

Properties

Molecular Formula |

C12H9FN2 |

|---|---|

Molecular Weight |

200.21 g/mol |

IUPAC Name |

5-(2-fluorophenyl)-3-isocyano-2-methyl-1H-pyrrole |

InChI |

InChI=1S/C12H9FN2/c1-8-11(14-2)7-12(15-8)9-5-3-4-6-10(9)13/h3-7,15H,1H3 |

InChI Key |

QNYGLBACOLGJHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(N1)C2=CC=CC=C2F)[N+]#[C-] |

Origin of Product |

United States |

Formation and Origin Mechanisms of Vonoprazan Fumarate Impurity 11

Synthetic Pathway-Derived Impurities of Vonoprazan (B1684036) Fumarate (B1241708)

The multi-step synthesis of Vonoprazan is a complex process where the formation of impurities can occur at various stages. The generation of Impurity 11 is often linked to specific steps in the synthetic sequence.

The quality of starting materials and intermediates is a critical factor in controlling the impurity profile of the final API. In the synthesis of Vonoprazan, certain precursor impurities can act as building blocks for the formation of more complex impurities like Impurity 11.

A key intermediate in the synthesis of Vonoprazan is 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde. google.com A Chinese patent (CN104926790A) reveals that an obstinate intermediate impurity, identified as Formula III in the patent, can be generated during the preparation of this key intermediate. google.com This impurity, which is structurally similar to the desired intermediate, can persist and participate in subsequent reaction steps, ultimately leading to the formation of a dimeric impurity (referred to as Formula IV in the patent, which corresponds to Impurity 11). google.com The patent suggests that controlling the level of this precursor impurity is vital for producing high-purity Vonoprazan fumarate. google.com

By-products can be formed through side reactions that compete with the main reaction pathway. The formation of the dimeric Impurity 11 is a prime example of such a by-product. It is suggested that this impurity can arise during the sulfonation and alkylation/methylation steps of the synthesis.

The introduction of the pyridin-3-ylsulfonyl group onto the pyrrole (B145914) ring is a critical sulfonation step. masterorganicchemistry.com Incomplete reactions or sulfonation at unintended positions can lead to the formation of reactive intermediates that can then dimerize. Similarly, the formation of the N-methylmethanamine side chain via alkylation can also be a source of impurity formation. Over-alkylation or cross-reactions between intermediates and the final product can lead to the generation of dimeric structures like Impurity 11.

The conditions under which a chemical reaction is carried out, such as temperature, pH, and the choice of reagents and solvents, can significantly influence the formation of impurities. While specific conditions leading to the formation of Impurity 11 are proprietary and not extensively detailed in public literature, general principles of organic chemistry suggest that factors promoting side reactions, such as high temperatures or prolonged reaction times, could increase the yield of this by-product. The choice of base and solvent during the sulfonation and alkylation steps is also likely to play a critical role.

Degradation Pathways Leading to Vonoprazan Fumarate Impurity 11

Vonoprazan fumarate, despite being a stable molecule, can degrade under certain stress conditions, leading to the formation of various degradation products, including potentially Impurity 11. Forced degradation studies are instrumental in identifying these pathways.

Forced degradation studies have shown that Vonoprazan undergoes significant degradation under alkaline conditions. daneshyari.comsamipubco.com One study identified a degradation product, termed Imp-1, which is formed under basic conditions. daneshyari.com While the exact structure of Imp-1 was not definitively equated to Impurity 11 in the available literature, the potential for base-catalyzed reactions to form dimeric structures exists. Such reactions could involve the generation of a reactive intermediate that subsequently attacks another Vonoprazan molecule. However, Vonoprazan has been found to be stable under acidic and neutral hydrolytic conditions. daneshyari.com

Oxidative stress is another condition under which Vonoprazan has been shown to degrade. daneshyari.comsamipubco.com The pyrrole ring and the sulfonamide group in the Vonoprazan structure could be susceptible to oxidation. Research has identified an oxidative degradation product, referred to as Imp-9. daneshyari.com The precise mechanism by which oxidation leads to the formation of the dimeric Impurity 11 is not explicitly detailed in the reviewed literature. It is plausible that oxidative processes could generate radical intermediates or reactive carbonyl species that could then participate in dimerization reactions.

Thermal Stress-Induced Formation of Vonoprazan Fumarate Impurity 11

While comprehensive studies detailing the thermal degradation of Vonoprazan Fumarate leading specifically to Impurity 11 are limited, the principles of thermal stress testing in pharmaceuticals allow for an understanding of potential formation pathways. Forced degradation studies are a key component of drug development, aiming to identify potential degradation products that may form under various stress conditions, including elevated temperatures.

In general, Vonoprazan has been found to be relatively stable under thermal stress conditions. nih.govresearchgate.net However, the potential for the formation of impurities, including dimeric structures like Impurity 11, can increase with exposure to high temperatures. These conditions can provide the necessary activation energy for side reactions or the degradation of intermediates and the active pharmaceutical ingredient (API) itself. The formation of Impurity 11, which is a dimeric byproduct, could theoretically be influenced by thermal stress promoting the coupling of two pyrrole intermediates. vulcanchem.com

Below is an illustrative table of what a thermal stability study for Vonoprazan Fumarate might entail, with a focus on the detection of Impurity 11.

| Condition | Temperature | Duration | Impurity 11 Level (%) |

| Solid State | 60°C | 4 weeks | Not Detected |

| Solid State | 80°C | 4 weeks | < 0.05 |

| Solution (pH 7.0) | 40°C | 2 weeks | Not Detected |

| Solution (pH 7.0) | 60°C | 2 weeks | < 0.05 |

This table is for illustrative purposes only and does not represent actual experimental data.

Photolytic Degradation Pathways Contributing to Vonoprazan Fumarate Impurity 11

Photostability is a critical attribute for any pharmaceutical compound. Exposure to light can induce photochemical reactions, leading to the formation of degradation products. Similar to thermal stability, studies have indicated that Vonoprazan Fumarate is largely stable under photolytic stress when evaluated according to ICH guidelines. nih.govresearchgate.net

However, the complex structure of Vonoprazan, which contains several chromophores, suggests that photolytic degradation is a theoretical possibility. The energy from ultraviolet or visible light could potentially initiate reactions involving the pyrrole, pyridine, or fluorophenyl moieties of the molecule. While direct evidence for the formation of Impurity 11 through photolytic pathways is not prominently documented, such conditions could contribute to the formation of reactive intermediates that may subsequently lead to the generation of various impurities.

A hypothetical photostability study for Vonoprazan Fumarate could be designed as follows:

| Condition | Light Source | Intensity | Duration | Impurity 11 Level (%) |

| Solid State | UV Lamp | 200 Wh/m² | 24 hours | Not Detected |

| Solid State | Xenon Lamp | 1.2 million lux hours | 24 hours | Not Detected |

| Solution (pH 7.0) | UV Lamp | 200 Wh/m² | 24 hours | Not Detected |

| Solution (pH 7.0) | Xenon Lamp | 1.2 million lux hours | 24 hours | Not Detected |

This table is for illustrative purposes only and does not represent actual experimental data.

Excipient Compatibility Studies and Impurity 11 Generation

Excipients are essential components of pharmaceutical formulations, but they can also interact with the API, potentially leading to the formation of impurities. Excipient compatibility studies are therefore a crucial part of pre-formulation development. For Vonoprazan Fumarate, interactions with certain excipients could theoretically create a microenvironment that facilitates the formation of Impurity 11, even if the API is stable on its own.

Factors such as the pH of the excipient, presence of reactive functional groups, and trace impurities within the excipients themselves can all play a role. For instance, an excipient that alters the local pH to a more alkaline environment could potentially accelerate degradation pathways that may not be as prevalent under neutral or acidic conditions.

A representative excipient compatibility study might involve mixing Vonoprazan Fumarate with various common excipients and storing the blends under accelerated conditions (e.g., 40°C/75% RH). The samples would then be analyzed at specific time points for the appearance of impurities.

| Excipient | Ratio (API:Excipient) | Condition | Time Point | Impurity 11 Level (%) |

| Microcrystalline Cellulose | 1:1 | 40°C/75% RH | 4 weeks | < 0.1 |

| Lactose Monohydrate | 1:1 | 40°C/75% RH | 4 weeks | < 0.1 |

| Croscarmellose Sodium | 1:1 | 40°C/75% RH | 4 weeks | < 0.1 |

| Magnesium Stearate | 1:1 | 40°C/75% RH | 4 weeks | < 0.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Isolation and Enrichment Methodologies for Vonoprazan Fumarate Impurity 11

Preparative Chromatography Techniques for Impurity Isolation

Preparative High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the isolation of individual impurities from complex mixtures. This technique operates on the same principles as analytical HPLC but is scaled up to handle larger sample volumes and yield sufficient quantities of the purified compound for further analysis.

For the isolation of Vonoprazan (B1684036) fumarate (B1241708) impurity 11, a reversed-phase preparative HPLC method is a primary approach. Research on related Vonoprazan degradation products has demonstrated the successful use of preparative HPLC for their isolation. researchgate.net A hypothetical preparative HPLC method for impurity 11 would be developed based on an optimized analytical method. Key parameters that would be meticulously optimized include the stationary phase, mobile phase composition, pH, flow rate, and column temperature.

A study on the separation of ten related substances in Vonoprazan fumarate utilized a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), employing a gradient elution. nih.gov For preparative purposes, a similar but isocratic mobile phase might be preferred to simplify the process and avoid solvent-induced complications during fraction collection. The selection of a suitable stationary phase, such as a C18 or a phenyl-hexyl column, would be critical to achieving the desired selectivity between Vonoprazan and impurity 11.

The process would involve injecting a concentrated solution of crude Vonoprazan fumarate containing impurity 11 onto the preparative column. The fractions corresponding to the elution of impurity 11 would be collected, and the purity of these fractions would be assessed using an analytical HPLC method. This process would be repeated until a sufficient quantity of the impurity with the desired purity is obtained.

Table 1: Hypothetical Preparative HPLC Parameters for Impurity 11 Isolation

| Parameter | Proposed Condition | Rationale |

| Column | Reversed-Phase C18, larger particle size (e.g., 5-10 µm) | C18 offers good retention for non-polar to moderately polar compounds. Larger particles prevent high backpressure in preparative scale. |

| Mobile Phase A | 0.05 M Ammonium Formate Buffer (pH 4.0) | Buffering agent to control the ionization state of the analytes and improve peak shape. |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic modifier to elute the compounds from the column. |

| Elution Mode | Isocratic or shallow gradient | Isocratic elution simplifies the process and fraction collection. A shallow gradient may be needed for closely eluting impurities. |

| Flow Rate | Scaled up from analytical method (e.g., 10-50 mL/min) | To accommodate the larger column dimensions. |

| Detection | UV at a wavelength of maximum absorbance (e.g., 230 nm) | To monitor the elution of compounds and trigger fraction collection. |

| Sample Loading | Maximized based on column capacity and resolution | To process a larger amount of material in each run. |

Solid-Phase Extraction Methodologies for Impurity Enrichment

Solid-Phase Extraction (SPE) is a versatile technique used for sample clean-up, concentration, and fractionation. It can be effectively employed to enrich a target impurity from a complex matrix before further purification by techniques like preparative HPLC. The principle of SPE involves partitioning of the sample components between a solid sorbent and a liquid phase.

For the enrichment of Vonoprazan fumarate impurity 11, which contains both a pyrrole (B145914) and a sulfonamide moiety, various SPE sorbents could be explored. A mixed-mode sorbent with both reversed-phase and ion-exchange properties could be particularly effective. For instance, a mixed-mode cation exchange sorbent could potentially retain the basic Vonoprazan while allowing the potentially less basic impurity 11 to be eluted under specific pH conditions.

Alternatively, a normal-phase SPE approach could be considered. Given the polar nature of the fumarate salt, a sorbent like silica (B1680970) or a diol-bonded phase could be used. The crude mixture would be dissolved in a non-polar solvent, and a step-wise elution with solvents of increasing polarity would be performed. This could allow for the separation of compounds based on their polarity, potentially enriching impurity 11 in a specific fraction.

A study on the extraction of sulfonamides from environmental samples utilized a mixed hemimicelles-based SPE, demonstrating the potential of tailored sorbent surfaces for specific compound classes. nih.gov

Table 2: Proposed Solid-Phase Extraction Protocol for Impurity 11 Enrichment

| Step | Solvent/Solution | Purpose |

| Sorbent | Mixed-Mode Cation Exchange or Normal-Phase Silica | To exploit differences in polarity and/or ionic character between Vonoprazan and impurity 11. |

| Conditioning | Methanol followed by water (for reversed-phase) or a non-polar solvent (for normal-phase) | To activate the sorbent and ensure reproducible interactions. |

| Sample Loading | Crude Vonoprazan fumarate dissolved in an appropriate solvent | To introduce the sample mixture onto the SPE cartridge. |

| Washing | A weak solvent that removes weakly retained impurities but not the analyte of interest | To selectively remove unwanted components from the sorbent. |

| Elution | A stronger solvent that desorbs the enriched impurity 11 | To collect the fraction containing the concentrated impurity. |

Liquid-Liquid Extraction Approaches in Impurity Isolation

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method can be a powerful tool for the initial enrichment of impurities by exploiting differences in their acid-base properties and polarity.

Given that Vonoprazan has a basic nitrogen atom, its solubility in the aqueous phase can be manipulated by adjusting the pH. At a low pH, Vonoprazan will be protonated and more water-soluble. Conversely, at a higher pH, it will be in its free base form and more soluble in organic solvents. If impurity 11 has a different pKa value or polarity, this can be exploited for separation.

For instance, a multi-step LLE process could be designed. The crude mixture could be dissolved in an organic solvent and washed with an acidic aqueous solution. This would extract the more basic components, including Vonoprazan, into the aqueous phase, potentially leaving impurity 11 in the organic phase if it is less basic. Subsequent pH adjustments and back-extractions could further refine the separation. Studies on the extraction of pyrrole derivatives have shown the effectiveness of LLE using various solvent systems, including ionic liquids. mdpi.comnih.gov

Table 3: Hypothetical Liquid-Liquid Extraction Scheme for Impurity 11 Enrichment

| Step | Procedure | Expected Outcome |

| 1. Dissolution | Dissolve crude Vonoprazan fumarate in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). | Both Vonoprazan and impurity 11 are in the organic phase. |

| 2. Acidic Wash | Wash the organic phase with a dilute acidic solution (e.g., 0.1 M HCl). | Vonoprazan (as the more basic component) is extracted into the aqueous phase as its hydrochloride salt. Impurity 11 may remain in the organic phase if it is less basic. |

| 3. Separation | Separate the organic and aqueous phases. | The organic phase is enriched with less basic impurities, including potentially impurity 11. |

| 4. Further Purification | The enriched organic phase can be concentrated and subjected to further purification (e.g., chromatography). | Isolation of impurity 11. |

Crystallization and Precipitation Techniques for Impurity 11 Enrichment

Crystallization is a powerful purification technique for solids, but it can also be strategically used to enrich impurities in the mother liquor. The principle relies on the different solubility profiles of the main compound and its impurities in a given solvent system. While the goal of purifying the active pharmaceutical ingredient (API) is to have it crystallize out in a pure form, leaving impurities behind, this same principle can be leveraged to concentrate those impurities.

If impurity 11 has a higher solubility in a particular solvent system compared to Vonoprazan fumarate, a controlled crystallization process can be designed to selectively crystallize the API, thereby increasing the concentration of impurity 11 in the remaining solution (mother liquor). This enriched mother liquor can then be collected and subjected to further isolation steps.

The choice of solvent is critical. A solvent in which Vonoprazan fumarate has moderate solubility at elevated temperatures and low solubility at room temperature would be ideal. Anti-solvent crystallization is another approach where a solvent in which the API is insoluble is added to a solution of the API, inducing precipitation. By carefully controlling the addition rate and temperature, it may be possible to selectively precipitate Vonoprazan fumarate.

Table 4: Potential Crystallization Strategy for Impurity 11 Enrichment

| Parameter | Approach | Rationale |

| Solvent Selection | A single solvent or a binary solvent system where Vonoprazan fumarate has a steep solubility curve. | To maximize the yield of pure Vonoprazan fumarate crystals, thus maximizing the concentration of impurity 11 in the mother liquor. |

| Cooling Profile | Slow and controlled cooling. | To promote the growth of pure API crystals and minimize the inclusion of impurities within the crystal lattice. |

| Seeding | Optional addition of pure Vonoprazan fumarate crystals. | To control the onset of crystallization and the crystal size distribution. |

| Mother Liquor Collection | The remaining solution after filtration of the crystallized API. | This solution will be enriched with the more soluble impurities, including potentially impurity 11. |

Advanced Analytical Techniques for Characterization and Quantification of Vonoprazan Fumarate Impurity 11

Chromatographic Methodologies for Separation of Vonoprazan (B1684036) Fumarate (B1241708) Impurities

Chromatographic techniques are paramount for resolving complex mixtures of impurities present in the Vonoprazan fumarate drug substance. The structural similarity between the API and its related compounds necessitates the development of high-resolution separation methods.

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity 11

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. Several HPLC methods have been developed to separate and quantify the related substances in Vonoprazan fumarate. A specific method has been detailed for the detection of 17 different impurities, including impurity 11. google.com This method utilizes gradient elution to achieve separation of all compounds. google.com The conditions for this HPLC method are outlined below.

| Parameter | Condition |

| Mobile Phase A | Aqueous solution with 0.1% triethylamine (B128534) and 0.1% trifluoroacetic acid |

| Mobile Phase B | Acetonitrile (B52724) solution with 0.1% triethylamine and 0.1% trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This table outlines a specific HPLC method for separating Vonoprazan fumarate related substances, including Impurity 11, based on patent information. google.com

In this method, Impurity 11 is one of 17 chromatographic peaks that are successfully separated from the main Vonoprazan fumarate peak. google.com The development of such methods is crucial for routine quality control and stability studies of the bulk drug. nih.govresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization for Vonoprazan Fumarate Impurity 11

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for impurity profiling due to its versatility and applicability to a wide range of non-polar and moderately polar compounds. The optimization of RP-HPLC methods is critical to ensure adequate resolution between Vonoprazan and its structurally similar impurities. daneshyari.com

A stability-indicating RP-HPLC method was developed for the simultaneous determination of ten related substances in Vonoprazan fumarate. nih.gov The key to this separation was the selection of the column and the composition of the mobile phase. daneshyari.comnih.gov The method was validated according to International Conference on Harmonisation (ICH) guidelines for specificity, linearity, accuracy, and precision. nih.gov

Below is a table summarizing an optimized RP-HPLC method for Vonoprazan impurities.

| Parameter | Condition |

| Column | Phenomenex Kinetex EVO C18 (250mm × 4.6mm, 5.0µm) |

| Mobile Phase A | 0.03M sodium phosphate (B84403) buffer (pH 6.5) - methanol (B129727) - acetonitrile (72:25:3, v/v/v) |

| Mobile Phase B | 0.03M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v) |

| Detection | UV at 230 nm |

| Elution | Gradient |

This table presents the conditions for a validated stability-indicating RP-HPLC method capable of separating ten related substances of Vonoprazan fumarate. nih.govresearchgate.net

This method demonstrated significant degradation of Vonoprazan under alkaline and oxidative stress conditions, while showing stability against acidic, thermal, and photolytic stress. nih.gov Importantly, the degradation products did not interfere with the detection of the main compound or its impurities. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Applications in Impurity Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution by using columns with smaller particle sizes (<2 µm). These characteristics make UHPLC particularly suitable for complex impurity profiling. researcher.lifenih.gov

A green analytical stability-indicating UHPLC method has been developed for quantifying related impurities in Vonoprazan formulations. researcher.life This method focuses on being environmentally sustainable while providing accurate quantification of impurities. researcher.life

| Parameter | Condition |

| Column | Symmetry C18 (150 mm × 4.6 mm ID, 3.0 µm) |

| Mobile Phase A | Ammonium formate, pH adjusted to 3.0 |

| Mobile Phase B | Ethanol |

| Flow Rate | 1.0 mL/min |

| Elution | Gradient |

This table details a UHPLC method developed for the quantification of degradant impurities of Vonoprazan, emphasizing green analytical chemistry principles. researcher.life

The method was successfully used to quantify degradant impurities, demonstrating accuracy with results between 100.6% and 102.6% for specific impurities. researcher.life The robustness of the method was assessed by evaluating the effects of small variations in flow rate, column temperature, and mobile phase pH. researcher.life

High-Performance Thin-Layer Chromatography (HPTLC) for Related Substances

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a high sample throughput and cost-effective alternative to HPLC for the quantification of related substances. researchgate.net A stability-indicating HPTLC-densitometric method has been developed and validated for the estimation of Vonoprazan fumarate. nih.gov

| Parameter | Condition |

| Stationary Phase | Aluminum packed TLC plates precoated with silica (B1680970) gel 60 F254 |

| Mobile Phase | Methanol: Toluene: Triethylamine (6:4:0.1 v/v/v) |

| Detection | Densitometric scanning at 267 nm |

| Rf value for Vonoprazan | 0.43 ± 0.1 |

This table summarizes the conditions for an HPTLC method used for the analysis of Vonoprazan fumarate and its degradation products. researchgate.netnih.gov

This method showed a good linear relationship between peak area and concentration in the range of 200-1200 ng/band. nih.gov Forced degradation studies indicated that degradation occurred under alkaline conditions, and the method could effectively separate the drug from its degradation products. nih.gov HPTLC has also been successfully applied to the simultaneous analysis of Vonoprazan in combination with other drugs. researchgate.netresearchgate.net

Gas Chromatography (GC) for Volatile Impurities (if applicable)

Gas Chromatography (GC) is the primary technique for the analysis of volatile and semi-volatile impurities. In pharmaceutical manufacturing, this often pertains to the quantification of residual solvents. The synthesis of Vonoprazan fumarate may involve the use of various organic solvents. While specific GC methods for Vonoprazan are not detailed in the provided context, the technique, particularly Headspace GC (HS-GC), is applicable for monitoring these volatile impurities. researchgate.net

The ICH Q3C guidelines provide permissible daily exposure limits for various residual solvents, which are classified based on their toxicity. A GC method for Vonoprazan fumarate would typically involve:

Sample Preparation: Dissolving a weighed amount of the drug substance in a suitable high-boiling-point solvent (e.g., dimethyl sulfoxide, dimethylformamide) in a headspace vial.

Analysis: The vial is heated to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system.

Separation: A capillary column (e.g., a derivative of polyethylene (B3416737) glycol or polysiloxane) is used to separate the individual solvents.

Detection: A Flame Ionization Detector (FID) is typically used for detection and quantification.

The applicability of GC is therefore essential for ensuring that the levels of residual organic solvents in the final Vonoprazan fumarate API are below the safety limits established by regulatory authorities.

Spectroscopic Approaches for Structural Elucidation of Vonoprazan Fumarate Impurity 11

Following separation by chromatography, spectroscopic techniques are indispensable for the definitive structural elucidation of unknown impurities. For Vonoprazan fumarate impurity 11, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used to confirm its chemical structure. nih.govresearchgate.net

The chemical identity of Vonoprazan fumarate impurity 11 has been established as a dimeric structure. cymitquimica.comtheclinivex.com

| Attribute | Description |

| Chemical Name | 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine, fumarate (1:1) |

| Molecular Formula | C₃₃H₂₇F₂N₅O₄S₂ · C₄H₄O₄ |

| Molecular Weight | 775.80 g/mol (as fumarate salt) |

| CAS Number | 2250243-23-1 |

This table provides the key identification details for Vonoprazan Fumarate Impurity 11. cymitquimica.comtheclinivex.com

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the initial identification of impurities. nih.govekb.eg High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the impurity, which allows for the determination of its elemental composition. Fragmentation patterns observed in MS/MS experiments help to piece together the different components of the molecule, providing critical clues about its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR, ¹³C NMR, and 2D-NMR techniques like COSY, HSQC, and HMBC) is the most powerful technique for unambiguous structure determination. It provides detailed information about the carbon-hydrogen framework of the molecule, the connectivity of atoms, and the spatial relationships between them. By comparing the NMR spectra of the impurity with that of the parent drug, Vonoprazan, chemists can pinpoint the structural modifications that constitute the impurity. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. nih.govresearchgate.net While not as detailed as NMR for complete structure elucidation, it can quickly confirm the presence or absence of key functional groups (e.g., C=O, S=O, N-H), corroborating the structural information obtained from MS and NMR.

Through the combined application of these advanced chromatographic and spectroscopic techniques, the identity of Vonoprazan fumarate impurity 11 can be confirmed, and its levels can be accurately monitored to ensure the quality and consistency of the drug substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Structure Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. wisdomlib.org It is instrumental in confirming the identity and structure of impurities like Vonoprazan Fumarate Impurity 11. nih.gov

¹H NMR (Proton NMR): This technique identifies the different types of hydrogen atoms in a molecule and their neighboring atoms. For Impurity 11, ¹H NMR would reveal characteristic signals for the protons on the pyrrole (B145914) rings, the fluorophenyl groups, the pyridinylsulfonyl moieties, and the N-methyl and methylene (B1212753) groups of the methanamine bridge. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are crucial for assembling the structural puzzle.

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in Impurity 11 would produce a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number and types of carbon environments (e.g., aromatic, aliphatic, carbonyl-like).

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment of Impurity 11.

While specific spectral data for Vonoprazan Fumarate Impurity 11 is not publicly available, the general application of NMR is a standard and essential practice for the characterization of such pharmaceutical impurities. nih.gov

Mass Spectrometry (MS) Applications in Impurity Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. innovationaljournals.com It is a cornerstone for the identification and structural elucidation of impurities, even at trace levels. innovationaljournals.com

High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental composition of the impurity. This information is critical in proposing a molecular formula. For Vonoprazan Fumarate Impurity 11, HRMS would confirm the molecular formula of C₃₃H₂₇F₂N₅O₄S₂. cymitquimica.comtheclinivex.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion of the impurity. The resulting fragmentation pattern provides valuable structural information. By analyzing the fragments, chemists can deduce the connectivity of different parts of the molecule, confirming the presence of the fluorophenyl, pyridinylsulfonyl, and pyrrole moieties, as well as the linking N-methylmethanamine bridge.

Infrared (IR) Spectroscopy for Functional Group Analysis of Impurity 11

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

For Vonoprazan Fumarate Impurity 11, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic) | 3000-2850 |

| C=C stretching (aromatic) | 1600-1450 |

| S=O stretching (sulfonamide) | 1350-1300 and 1160-1140 |

| C-N stretching | 1350-1000 |

| C-F stretching | 1400-1000 |

The presence and specific positions of these bands in the IR spectrum of Impurity 11 would provide confirmatory evidence for its proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for quantifying compounds that contain chromophores (light-absorbing groups).

Vonoprazan and its impurities, including Impurity 11, possess chromophoric systems such as the aromatic rings (fluorophenyl and pyridinyl) and the pyrrole ring. These chromophores allow for the detection and quantification of the impurity using a UV detector, often coupled with a separation technique like HPLC. A study on vonoprazan fumarate determined its maximum absorbance (λmax) to be at 230 nm in a mixture of methanol and phosphate buffer. ekb.eg This wavelength is often used for the quantitative analysis of vonoprazan and its related substances. researchgate.net The development of a validated UV-Vis spectrophotometric method is crucial for routine quality control, allowing for the determination of the impurity levels in bulk drug and finished pharmaceutical products. ekb.eg

Hyphenated Techniques for Comprehensive Impurity Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures like pharmaceutical drug substances and their impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Vonoprazan Fumarate Impurity 11

Liquid chromatography-mass spectrometry (LC-MS) is a highly effective technique for the separation, identification, and quantification of impurities in pharmaceuticals. researchgate.net An LC system separates the components of a mixture, and the MS detector provides mass information for each separated component.

In the context of Vonoprazan Fumarate Impurity 11, an LC-MS method would first separate the impurity from the active pharmaceutical ingredient (API), vonoprazan, and other related substances. nih.gov The mass spectrometer would then provide the molecular weight of the impurity, confirming its identity.

LC-MS/MS takes this a step further by providing structural information through fragmentation analysis, as described in the MS section. nih.govcitedrive.com This is particularly valuable for definitively identifying unknown impurities. Several LC-MS methods have been developed for the analysis of vonoprazan and its impurities, demonstrating the utility of this technique for impurity profiling. researchgate.net The use of a stable isotope-labeled internal standard, such as vonoprazan fumarate-d4, can enhance the accuracy and precision of quantification in LC-MS/MS methods. nih.govcitedrive.com

High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS) Integration

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique known for its simplicity, cost-effectiveness, and high sample throughput. iajps.com When coupled with mass spectrometry (HPTLC-MS), it becomes a powerful tool for the identification of separated compounds. tmrjournals.com

Impurity Profiling and Control Strategies for Vonoprazan Fumarate Impurity 11

Development of Stability-Indicating Methods for Vonoprazan (B1684036) Fumarate (B1241708) Related Substances

The development of robust, stability-indicating analytical methods is fundamental to the accurate quantification of Vonoprazan fumarate and its related substances, including impurity 11. These methods are essential for monitoring the purity of the API and for assessing its stability under various stress conditions.

High-performance liquid chromatography (HPLC) is a primary technique employed for this purpose. nih.govdaneshyari.comnih.gov Researchers have developed and validated HPLC methods capable of separating Vonoprazan from its potential impurities, including process-related impurities and degradation products. nih.govdaneshyari.comnih.govresearchgate.net A key aspect of method development is demonstrating its stability-indicating capability through forced degradation studies. daneshyari.comnih.govresearchgate.net In these studies, Vonoprazan is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. daneshyari.comnih.govresearchgate.net It has been observed that Vonoprazan undergoes significant degradation under alkaline and oxidative conditions. daneshyari.comnih.govresearchgate.net The developed analytical methods must be able to resolve the resulting degradation products from the parent drug and other impurities. daneshyari.comresearchgate.net

One such developed method utilized a C18 column with a mobile phase consisting of a phosphate (B84403) buffer, methanol (B129727), and acetonitrile (B52724), with UV detection at 230 nm. daneshyari.comnih.gov This method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. nih.gov Another approach has been the use of High-Performance Thin-Layer Chromatography (HPTLC), which has also been validated for the analysis of Vonoprazan fumarate and its degradation products. nih.gov

The selection of an appropriate wavelength for UV detection is a critical first step in method development to ensure good sensitivity. daneshyari.com For Vonoprazan and its impurities, a wavelength of 230 nm has been found to provide significant UV absorbance. daneshyari.com

Table 1: HPLC Method Parameters for Vonoprazan and Related Substances

| Parameter | Details | Reference |

| Column | Phenomenex Kinetex EVO C18 (250 mm × 4.6 mm, 5.0 µm) | daneshyari.com |

| Mobile Phase A | 0.03 M sodium phosphate buffer (pH 6.5) – methanol – acetonitrile (72:25:3, v/v/v) | daneshyari.comnih.gov |

| Mobile Phase B | 0.03 M sodium phosphate buffer (pH 6.5) – acetonitrile (30:70, v/v) | daneshyari.comnih.gov |

| Detector | UV at 230 nm | daneshyari.com |

Impurity Reference Standard Preparation and Characterization

The accurate identification and quantification of impurities rely on the availability of well-characterized reference standards. For novel or previously unknown impurities like Vonoprazan fumarate impurity 11, this involves a multi-step process.

Initially, impurities are often detected and identified using techniques like liquid chromatography with mass spectrometry (LC-MS). nih.govresearchgate.net Once an impurity is identified, its structure must be unequivocally confirmed. This is typically achieved through the chemical synthesis of the impurity. nih.govresearchgate.net The synthesized compound is then subjected to a battery of analytical techniques for thorough characterization. These techniques include:

Mass Spectrometry (MS): To confirm the molecular weight of the impurity. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure. nih.govresearchgate.net

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. nih.govresearchgate.net

The chemical name for Vonoprazan Fumarate Impurity 1 is 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine. While the specific structure of impurity 11 is not detailed in the provided search results, the general process for preparing and characterizing such impurities is well-established. These characterized reference standards are crucial for method validation, routine quality control analysis, and stability studies. nih.gov

Process Analytical Technology (PAT) Applications for Real-Time Impurity Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. news-medical.net The goal of PAT is to ensure final product quality by building it into the process from the start. bruker.com

For impurity control, PAT enables the real-time or near-real-time monitoring of impurity formation during the manufacturing process. pharmasource.globalsigmaaldrich.com This proactive approach allows for immediate adjustments to process parameters to minimize or prevent the formation of undesirable impurities like impurity 11. ispe.org

Several PAT tools can be applied to monitor and control pharmaceutical manufacturing processes:

Spectroscopy-based tools: Techniques like Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy can be used for in-line or on-line analysis of chemical composition and the detection of impurities. pharmasource.globalmt.com

Chromatography-based tools: In-line or at-line High-Performance Liquid Chromatography (HPLC) can provide real-time separation and quantification of impurities. pharmasource.global

Sensors and Probes: Various sensors can monitor critical process parameters (CPPs) such as temperature, pH, and pressure, which can influence impurity formation. pharmasource.global

By integrating these technologies into the manufacturing line, it is possible to gain a deeper understanding of the process and identify the root causes of impurity formation. nih.gov This data-rich environment facilitates the development of robust control strategies to ensure consistent product quality. mt.com The implementation of PAT can lead to reduced production costs, minimized waste, and enhanced operational efficiency. news-medical.netpharmasource.global

Quality by Design (QbD) Principles in Impurity Control for Vonoprazan Fumarate

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.gov The application of QbD principles is instrumental in developing a robust manufacturing process for Vonoprazan fumarate that consistently controls the formation of impurity 11.

The core elements of a QbD approach include:

Quality Target Product Profile (QTPP): This defines the desired quality characteristics of the final drug product. mfd.org.mkyoutube.com For Vonoprazan fumarate, this would include a strict limit for impurity 11.

Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. nih.govmdpi.com The level of impurity 11 is a CQA.

Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs): Through risk assessment and experimental design, the process parameters and material attributes that have a significant impact on the CQAs are identified. mfd.org.mknih.gov For example, reaction temperature, reagent concentration, or the quality of starting materials could be CPPs or CMAs affecting the formation of impurity 11.

Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. nih.govnih.gov Operating within the established design space ensures that the level of impurity 11 remains below the acceptance criteria.

By systematically studying the relationships between CPPs, CMAs, and CQAs, a comprehensive understanding of the manufacturing process is developed. This knowledge is then used to establish a robust control strategy that ensures the consistent production of high-quality Vonoprazan fumarate with minimal levels of impurity 11. mfd.org.mk

Mitigation Strategies for Undesirable Impurity 11 Formation in Manufacturing

The formation of impurities during the synthesis of Vonoprazan fumarate can be influenced by various factors, including the synthetic route and reaction conditions. Several synthetic strategies have been developed to control and minimize the formation of impurities.

A key challenge in some synthetic routes is the reduction step, which can generate a significant amount of impurities that are difficult to separate due to similar structural and polarity characteristics to the API. google.com To address this, process optimization is crucial. For instance, careful control of the recrystallization temperature of the crude Vonoprazan fumarate product has been shown to yield a high-purity product with single impurities below 0.1%. google.com

Another patented method describes a preparation route with fewer reaction steps and simpler conditions, leading to fewer process impurities and better quality control. wipo.int This method starts with 5-(2-fluorophenyl)-1H-pyrrole-3-methanol and utilizes N,N-carbonyldiimidazole (CDI) for activation. wipo.int

Regulatory and Pharmacopeial Perspectives on Vonoprazan Fumarate Impurity 11

Interpretation and Application of ICH Guidelines (Q3A/B/C/D) to Vonoprazan (B1684036) Fumarate (B1241708) Impurities

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are pivotal in the control of pharmaceutical impurities. These guidelines provide a framework for the identification, reporting, and qualification of various types of impurities.

ICH Q3A(R2): Impurities in New Drug Substances

This guideline is directly applicable to Vonoprazan Fumarate as a new drug substance and, by extension, to its impurities, including Impurity 11. europa.eugmp-compliance.orgich.orgmca.gm ICH Q3A(R2) outlines the thresholds for reporting, identifying, and qualifying impurities. ich.orgslideshare.net Organic impurities, such as Vonoprazan Fumarate Impurity 11, which arise during the manufacturing process, are a primary focus. ich.orgeuropa.eu The guideline mandates that impurities present above a certain level be reported and their structures elucidated. europa.eu For drug substances with a maximum daily dose of up to 2 grams, the reporting threshold is 0.05%, and the identification threshold is 0.10% or 1.0 mg per day intake, whichever is lower. pda.org

ICH Q3B(R2): Impurities in New Drug Products

This guideline addresses impurities in the final drug product. europa.eugmp-compliance.orgfda.gov It covers degradation products that may form during the manufacturing of the drug product or during storage. ikev.org While Vonoprazan Fumarate Impurity 11 is a process-related impurity of the drug substance, its levels in the final drug product must also be controlled and monitored according to ICH Q3B(R2) thresholds. europa.eu These thresholds are generally similar to those in Q3A but are based on the maximum daily dose of the drug product. pda.orgikev.org

ICH Q3C(R8): Impurities: Guideline for Residual Solvents

ICH Q3C provides guidance on limiting residual solvents, which are organic volatile chemicals used in the manufacture of drug substances, excipients, or drug products. europa.euich.orgikev.orgeuropa.eu Solvents are classified based on their toxicity, with corresponding Permitted Daily Exposure (PDE) limits. ich.orgeuropa.eu While Vonoprazan Fumarate Impurity 11 is not a residual solvent, the manufacturing process of Vonoprazan Fumarate likely involves solvents that must be controlled according to this guideline.

ICH Q3D(R2): Guideline for Elemental Impurities

The application of these guidelines ensures a comprehensive evaluation and control of all potential impurities in Vonoprazan Fumarate, thereby safeguarding patient health.

Pharmacopeial Monograph Development and Impurity Specifications (General Chapters)

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) play a crucial role in setting public standards for the quality of medicines. usp.orgusp.org A pharmacopeial monograph for a drug substance like Vonoprazan Fumarate would include tests for identity, strength, quality, and purity, including specifications for impurities. usp.orgpharmexcil.com

The development of a monograph is a collaborative process involving industry stakeholders and pharmacopeial expert committees. usp.orgusp.org For a new drug substance like Vonoprazan, a monograph may be developed after a period of market exclusivity. pharmtech.com

General chapters in the pharmacopeias provide the framework and methodologies for impurity testing. For instance, USP General Chapter <1086> "Impurities in Drug Substances and Drug Products" provides definitions and concepts for setting impurity limits. uspbpep.com USP is also in the process of updating its general chapters, with the proposed new chapter <476> "Organic Impurities in Drug Substances and Drug Products" intended to align with current scientific and regulatory standards. uspnf.comgmp-compliance.org These chapters provide guidance on:

Identification and Characterization: Methods for identifying and characterizing impurities.

Analytical Procedures: Validated analytical procedures, often High-Performance Liquid Chromatography (HPLC), for the detection and quantification of impurities. nih.govsigmaaldrich.com

Acceptance Criteria: Setting limits for known, unknown, and total impurities based on safety data and manufacturing process capabilities. gally.ch

Currently, there is no specific monograph for Vonoprazan Fumarate Impurity 11 in the major pharmacopeias. However, any future monograph for Vonoprazan Fumarate would likely include a test for related substances, with a specified limit for Impurity 11 if it is deemed a significant impurity.

Qualification Thresholds and Reporting Levels for Pharmaceutical Impurities, with Reference to Vonoprazan Fumarate Impurity 11

As established by ICH guidelines, specific thresholds trigger the need for reporting, identification, and qualification of impurities. ich.orgslideshare.net

Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. For a drug substance with a maximum daily dose of ≤ 2 g/day , this threshold is 0.05%. pda.orgyoutube.com Any observed level of Vonoprazan Fumarate Impurity 11 above 0.05% in a batch of Vonoprazan Fumarate would need to be documented. ich.orgeuropa.eu

Identification Threshold: This is the level above which the structure of an impurity must be determined. For a drug substance with a maximum daily dose of ≤ 2 g/day , this is 0.10%. jpionline.org If Vonoprazan Fumarate Impurity 11 were present at a level exceeding 0.10%, its chemical structure would need to be confirmed.

Qualification Threshold: This is the level above which an impurity must be justified from a safety perspective. The qualification threshold for a drug substance with a maximum daily dose of ≤ 2 g/day is 0.15% or a total daily intake of 1.0 mg, whichever is lower. pda.org If the level of Vonoprazan Fumarate Impurity 11 exceeds this threshold, toxicological studies may be required to demonstrate its safety. gally.chgmpinsiders.com

The following interactive table summarizes the general ICH thresholds for impurities in new drug substances.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Q3A(R2) guidance. pda.org

The specific thresholds for Vonoprazan Fumarate would depend on its approved maximum daily dose. The control of Vonoprazan Fumarate Impurity 11 to levels below these thresholds is a key aspect of the drug's manufacturing and quality control strategy.

Academic Discourse on Harmonization of Impurity Control Standards

The harmonization of impurity control standards, spearheaded by the ICH, has been a significant topic of academic and industry discussion. The primary goal of harmonization is to ensure that a single set of standards for the quality of pharmaceuticals can be applied globally, reducing the burden on manufacturers to conduct different tests for different regulatory regions.

Academic discourse often focuses on the scientific rationale behind the established thresholds and the practical challenges of implementation. Key themes include:

Risk-Based Approaches: The move towards risk-based approaches, as exemplified by ICH Q3D for elemental impurities, is a prominent topic. europa.euich.orgich.org This allows for a more flexible and scientifically sound approach to impurity control, focusing resources on impurities with the highest potential risk.

Analytical Methodologies: The development and validation of sensitive and robust analytical methods, such as HPLC and LC-MS, are crucial for accurately detecting and quantifying impurities at the low levels required by the guidelines. nih.gov

Genotoxic Impurities: There is significant academic and regulatory focus on the control of genotoxic impurities, which have the potential to damage DNA and cause cancer even at very low levels. While there is no specific indication that Vonoprazan Fumarate Impurity 11 is genotoxic, the general principles of controlling such impurities are an important part of the broader discussion on impurity control.

Challenges in Harmonization: Despite significant progress, challenges in global harmonization remain. Differences in regional regulatory expectations and the continuous evolution of scientific understanding necessitate ongoing dialogue and updates to the guidelines.

The ongoing academic and regulatory discourse ensures that the standards for controlling impurities like Vonoprazan Fumarate Impurity 11 are based on the latest scientific evidence and contribute to the global supply of safe and effective medicines.

Future Research Directions and Innovations in Vonoprazan Fumarate Impurity 11 Studies

Computational Chemistry and Predictive Modeling of Impurity 11 Formation

The formation of impurities during drug synthesis is a complex process influenced by numerous factors. Computational chemistry and predictive modeling offer powerful tools to unravel these intricacies without the need for extensive and resource-intensive laboratory experiments.

Predictive Analysis of Impurity Formation: In silico tools and predictive models are increasingly being used in the pharmaceutical industry to anticipate and manage impurities. synthinkchemicals.com These models can analyze reaction pathways and degradation mechanisms to forecast the likelihood of a particular impurity forming. synthinkchemicals.com Software applications like Zeneth use a knowledge base of chemical transformations to predict degradation pathways of organic molecules under various conditions. researchgate.netqualio.comslideshare.net This approach can be instrumental in the early identification of potential impurities like Vonoprazan (B1684036) Fumarate (B1241708) Impurity 11, allowing for the selection of optimal synthesis routes that minimize its formation. synthinkchemicals.com

Quantum Chemical Calculations: For a more fundamental understanding, quantum chemical calculations can be employed to elucidate reaction mechanisms at the atomic level. pharmtech.comresearchgate.netnih.goveuropa.eu These calculations can estimate the energies of transition states and the stability of intermediates, providing insights into the most probable pathways for the formation of Impurity 11. By understanding the energetic landscape of the reaction, chemists can identify critical process parameters that favor the desired product over the formation of impurities. This predictive capability allows for the proactive design of manufacturing processes that are inherently cleaner and more efficient. pharmtech.comresearchgate.net

Future Applications for Impurity 11: While specific computational studies on Vonoprazan Fumarate Impurity 11 are not yet widely published, the existing methodologies provide a clear roadmap for future research. By applying these predictive tools, researchers can:

Model Reaction Pathways: Simulate the synthesis of Vonoprazan and identify the specific reaction conditions (e.g., temperature, pH, catalysts) that could lead to the formation of Impurity 11.

Assess Degradation Pathways: Predict the stability of Vonoprazan under various stress conditions to understand if Impurity 11 can be formed as a degradant.

Design Safer Processes: Use the insights gained from modeling to design and optimize the manufacturing process to minimize the formation of Impurity 11, thereby ensuring a higher purity of the final active pharmaceutical ingredient (API).

The integration of these computational approaches into the development of Vonoprazan fumarate can lead to a more robust and scientifically-driven strategy for impurity control.

Development of Novel Green Analytical Chemistry Approaches for Vonoprazan Fumarate Impurities

The principles of green analytical chemistry (GAC) are increasingly being adopted in the pharmaceutical industry to develop methods that are more environmentally friendly, safer, and more sustainable. synthinkchemicals.comresearchgate.netslideshare.netpharmtech.com The application of GAC to the analysis of Vonoprazan fumarate and its impurities, including Impurity 11, represents a significant area for future innovation.

Current Green Methods for Vonoprazan: Recent studies have demonstrated the successful development of green analytical methods for the estimation of Vonoprazan fumarate. For instance, a green Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated, utilizing a mobile phase of water and acetonitrile (B52724) and assessed for its environmental impact using tools like the Analytical GREEnness (AGREE) metric. nih.gov Another study reported a green chromatographic assay for a co-formulation of Vonoprazan fumarate, further highlighting the feasibility of applying green principles to its analysis. europa.eu

Future Directions for Impurity 11 Analysis: Building on these successes, future research can focus on developing novel green analytical methods specifically for the detection and quantification of Vonoprazan Fumarate Impurity 11. Key areas of development include:

Green Solvents and Reagents: Replacing hazardous organic solvents with more benign alternatives such as supercritical fluids, ionic liquids, or bio-solvents. synthinkchemicals.compharmtech.com The use of Natural Deep Eutectic Solvents (NADES) also presents an innovative and eco-friendly approach for sample extraction. google.com

Miniaturization and Automation: Developing miniaturized analytical systems, such as micro-HPLC or capillary electrophoresis, can significantly reduce solvent consumption and waste generation. synthinkchemicals.com

Energy-Efficient Techniques: Employing analytical techniques that consume less energy, such as using ultra-high-performance liquid chromatography (UHPLC) which offers faster analysis times and lower solvent consumption compared to traditional HPLC. synthinkchemicals.compharmtech.com

Green Sample Preparation: Implementing solvent-free or solvent-minimized sample preparation techniques like solid-phase microextraction (SPME) or microwave-assisted extraction. synthinkchemicals.com

The development of such green analytical methods for Impurity 11 will not only contribute to environmental sustainability but also enhance the safety and efficiency of quality control processes in the pharmaceutical industry.

Advanced hyphenated techniques for ultra-trace impurity detection and characterization

The detection and characterization of impurities at ultra-trace levels is a significant challenge in pharmaceutical analysis. Advanced hyphenated techniques, which combine the separation power of chromatography or electrophoresis with the high sensitivity and specificity of mass spectrometry, are indispensable tools for this purpose. synthinkchemicals.comresearchgate.netqualio.compharmtech.com

Powerful Combinations for Impurity Profiling:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for impurity profiling. europa.eu LC-MS, and particularly its tandem version (LC-MS/MS), provides excellent separation of complex mixtures and highly sensitive and specific detection of impurities. europa.euresearchgate.net LC-MS/MS methods have been successfully developed for the quantification of Vonoprazan and its metabolites in biological matrices, demonstrating its suitability for related substance analysis. youtube.comregistech.comich.org A novel LC-ESI-MS/MS method has also been developed for the determination of N-nitroso vonoprazan, a potential genotoxic impurity, in vonoprazan tablets and raw materials. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile impurities, GC-MS is a powerful analytical technique. slideshare.neteuropa.euresearchgate.netyoutube.comnih.gov It is widely used for identifying residual solvents, degradation products, and other contaminants in active pharmaceutical ingredients. youtube.comnih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is a valuable alternative for the analysis of polar and charged compounds. researchgate.net It offers high separation efficiency and is increasingly used for drug impurity profiling. researchgate.net

Future Application to Impurity 11:

While specific studies on the application of these advanced hyphenated techniques for the ultra-trace detection of Vonoprazan Fumarate Impurity 11 are not extensively documented, their potential is evident. Future research will likely focus on:

Developing and validating highly sensitive LC-MS/MS methods for the routine quantification of Impurity 11 at levels compliant with regulatory requirements.

Utilizing high-resolution mass spectrometry (HRMS) , such as time-of-flight (TOF) or Orbitrap-based systems, for the accurate mass measurement and structural elucidation of unknown impurities related to Vonoprazan.

Exploring the utility of CE-MS for the analysis of polar impurities that may be difficult to retain and separate by conventional LC methods.

The application of these sophisticated analytical tools will be crucial for ensuring the comprehensive characterization and stringent control of Impurity 11 in Vonoprazan fumarate.

Studies on the Impact of Manufacturing Process Changes on Impurity Profile of Vonoprazan Fumarate.

The manufacturing process of a drug substance is a critical determinant of its impurity profile. According to the principles of Quality by Design (QbD) and the guidelines from the International Council for Harmonisation (ICH), particularly ICH Q8, a thorough understanding of how process parameters affect product quality is essential. qualio.comslideshare.neteuropa.eueuropa.euyoutube.com

Understanding Process-Related Impurities:

Process-related impurities can arise from various sources, including raw materials, intermediates, reagents, solvents, and by-products of the synthesis. Changes in manufacturing process parameters such as temperature, pH, reaction time, and the source of starting materials can significantly impact the types and levels of impurities formed. synthinkchemicals.com A comprehensive investigation of the manufacturing process of Vonoprazan fumarate has been conducted to identify potential impurities. nih.gov Furthermore, a stability-indicating HPLC method has been developed to simultaneously determine ten related substances in Vonoprazan fumarate, which is crucial for monitoring the impact of process changes and storage conditions.

Future Research Focus:

Future studies should systematically investigate the impact of manufacturing process changes specifically on the formation and control of Vonoprazan Fumarate Impurity 11. This can be achieved through:

Design of Experiments (DoE): Employing DoE methodologies to systematically vary critical process parameters and study their individual and interactive effects on the level of Impurity 11.

Fate and Purge Studies: Conducting studies to understand the fate of Impurity 11 throughout the manufacturing process, including its potential for removal during purification steps. This knowledge can justify the control of the impurity at an intermediate stage rather than in the final API. researchgate.net

Starting Material Qualification: Thoroughly characterizing the impurity profile of starting materials from different vendors to assess their potential contribution to the formation of Impurity 11. researchgate.net

Process Robustness Studies: Evaluating the capability of the manufacturing process to consistently produce Vonoprazan fumarate with acceptable levels of Impurity 11, even with minor variations in process parameters. youtube.com

A case study on paracetamol has shown how structurally related impurities can influence crystallization and product quality, highlighting the importance of understanding and controlling impurity formation. researchgate.net Similar focused studies on Vonoprazan Fumarate Impurity 11 will provide the scientific basis for establishing robust manufacturing processes and ensuring the consistent quality of the final drug substance.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying Vonoprazan fumarate impurity 11 in drug formulations?

- Methodology : Reverse-phase HPLC with gradient elution is widely used. Key parameters include:

- Column : YMC-Pack Pro C18 (4.6 mm × 150 mm, 3 µm) or Phenomenex Kinetex EVO C18 (250 mm × 4.6 mm, 5.0 µm) for high-resolution separation .

- Mobile Phase : Potassium dihydrogen phosphate buffer (pH 6.6) with triethylamine, acetonitrile, and isopropanol in gradient mode to resolve impurities .

- Detection : UV at 220 nm with a quantitation limit of 0.12–0.13 µg/mL and detection limit of 0.04–0.043 µg/mL .

- Validation : Linearity (r > 0.9990), recovery (94.72–100.67%), and precision (RSD < 2.0%) are critical validation metrics .

Q. How is impurity profiling conducted for Vonoprazan fumarate, and what parameters ensure regulatory compliance?

- Profiling Workflow :

Forced Degradation Studies : Expose the drug substance to stress conditions (acid/base hydrolysis, oxidation, thermal stress) to simulate impurity formation .

LC-MS/MS : Use precursor-product ion transitions (e.g., m/z 346.0 → 315.1) for structural confirmation and quantification in biological matrices like plasma .

Crystallography : X-ray diffraction and NMR (1H, 13C) for resolving impurity stereochemistry, as demonstrated for structurally similar impurities like 2-amino-5-(2-fluorophenyl)furan-3-carbonitrile .

- Compliance : Follow ICH Q3A/B guidelines, ensuring individual impurities ≤0.5% and total impurities ≤1.0% .

Advanced Research Questions

Q. What synthetic pathways are most likely to generate Vonoprazan fumarate impurity 11, and how can its formation be controlled?

- Synthetic Routes : Impurities often arise during:

- Ester Hydrolysis : Incomplete hydrolysis of intermediates like 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate .

- Amide Reduction : By-products from incomplete reduction steps using novel protocols (e.g., sodium borohydride with transition metal catalysts) .

- Control Strategies :

- Process Optimization : Adjust reaction time, temperature, and stoichiometry to minimize side reactions.

- Purification : Use preparative HPLC or crystallization to isolate impurity 11, referencing methods for analogous impurities (e.g., impurity W) .

Q. How does the stability of Vonoprazan fumarate impurity 11 vary under different pH and temperature conditions?

- Experimental Design :

- pH Stability : Prepare solutions at pH 1.2 (HCl), 4.5 (acetate buffer), 6.8 (phosphate buffer), and water. Monitor degradation via HPLC at 220 nm over 24–72 hours .

- Thermal Stress : Store impurity 11 at 40°C (accelerated conditions) and -20°C (long-term storage) to assess degradation kinetics .

Q. What toxicological implications are associated with Vonoprazan fumarate impurity 11, and how are safety thresholds established?

- Risk Assessment :

- Genotoxicity : Ames test or micronucleus assay for mutagenicity, referencing studies on structurally related impurities (e.g., impurity T) .

- Safety Margins : Calculate permitted daily exposure (PDE) based on NOAEL (no observed adverse effect level) from preclinical studies .

- Regulatory Alignment : Align with EMA/FDA guidelines, ensuring impurity levels remain below thresholds defined in ICH M7 .

Methodological Considerations

- Data Contradictions : Discrepancies in impurity recovery rates (e.g., 94.72% vs. 100.67%) may arise from column batch variability or mobile phase preparation . Validate methods across multiple laboratories to ensure robustness.

- Advanced Techniques : Use LC-tandem MS for trace-level quantification (0.15–60 ng/mL in plasma) and high-resolution MS (HRMS) for structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.